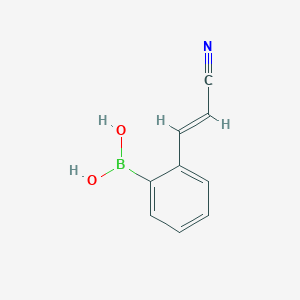
2-(E-Cyanovinyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(E-Cyanovinyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethenyl group
準備方法
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to enhance reaction rates and reduce reaction times .
化学反応の分析
2-(E-Cyanovinyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2-(E-Cyanovinyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can participate in cross-coupling reactions with various electrophiles, such as halides and triflates, to produce biaryl compounds. For instance, the reaction of this compound with aryl halides has been shown to yield high-purity products with excellent yields, making it an essential reagent in synthesizing complex organic molecules .
Table 1: Yield of Products from Suzuki-Miyaura Coupling Reactions
| Electrophile | Product | Yield (%) |
|---|---|---|
| Aryl Halide 1 | 4-Cyanobenzophenone | 92-98 |
| Aryl Halide 2 | 4-Trifluoromethyl-4′-nitrobenzophenone | 93 |
| Aryl Halide 3 | 4-Chloro-2-methyl-4′-nitrobenzophenone | 97 |
Biosensing Applications
Electrochemical Biosensors
Boronic acids, including this compound, have been utilized in the development of electrochemical biosensors due to their ability to form reversible covalent bonds with diols and sugars. These properties enable the selective detection of glycoproteins and other biomolecules. For example, electrochemical sensors incorporating this compound have been designed for the detection of carcinoembryonic antigen (CEA), showcasing high sensitivity and specificity .
Case Study: Detection of Glycoproteins
A study demonstrated that a biosensor using gold nanoparticles functionalized with boronic acid derivatives could effectively capture glycoproteins from biological samples. The electrochemical signal generated was proportional to the concentration of the target analyte, indicating the potential for clinical diagnostics .
Enzyme Inhibition
Specific Enzyme Inhibitors
this compound has shown promise as a specific inhibitor for certain enzymes, particularly those involved in glycan metabolism. The compound's ability to form stable complexes with enzyme active sites allows it to inhibit enzymatic activity effectively. This property is being explored for therapeutic applications in diseases where glycan metabolism is dysregulated .
Environmental Applications
Biodegradation Studies
Research has indicated that certain bacterial strains can metabolize arylboronic acids, including this compound, leading to the production of phenolic compounds. This biotransformation process is significant for environmental remediation strategies aimed at degrading pollutants containing boron .
作用機序
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . The cyanoethenyl group can participate in conjugation and electron-withdrawing interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar compounds to 2-(E-Cyanovinyl)phenylboronic acid include other boronic acids and their derivatives, such as phenylboronic acid and borinic acid . Compared to these compounds, this compound is unique due to the presence of the cyanoethenyl group, which imparts additional reactivity and potential applications. The combination of the boronic acid and cyanoethenyl groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C9H8BNO2 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC名 |
[2-[(E)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+ |
InChIキー |
IBOPZLYQFBLSRH-HWKANZROSA-N |
異性体SMILES |
B(C1=CC=CC=C1/C=C/C#N)(O)O |
正規SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















